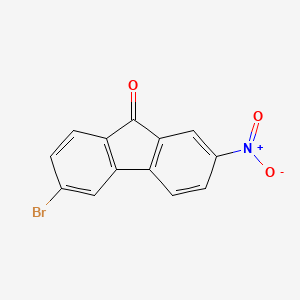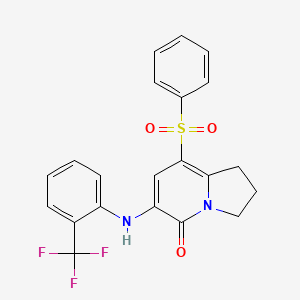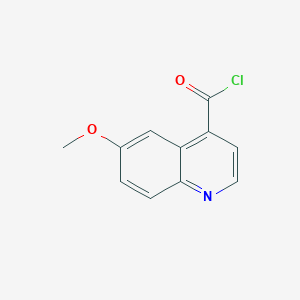
6-Bromo-2-nitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of 9H-fluoren-9-one: : The synthesis of 6-Bromo-2-nitro-9H-fluoren-9-one typically begins with the bromination of 9H-fluoren-9-one. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, introducing a bromine atom at the 6-position of the fluorenone ring.
-
Nitration: : The brominated fluorenone is then subjected to nitration. This step involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces a nitro group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Reduction: : 6-Bromo-2-nitro-9H-fluoren-9-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
-
Substitution: : The bromine atom in this compound can be substituted by various nucleophiles. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Hydrogenation: H2/Pd-C for reduction of the nitro group.
Iron Powder: Fe/HCl for reduction of the nitro group.
Sodium Methoxide: NaOCH3 for nucleophilic substitution of the bromine atom.
Major Products
6-Amino-2-nitro-9H-fluoren-9-one: Formed by reduction of the nitro group.
6-Methoxy-2-nitro-9H-fluoren-9-one: Formed by substitution of the bromine atom with a methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry
6-Bromo-2-nitro-9H-fluoren-9-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
While this compound itself may not be directly used in medicine, its derivatives are explored for therapeutic applications. For example, compounds derived from it may act as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-nitro-9H-fluoren-9-one and its derivatives depends on their specific applications. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-9H-fluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluoren-9-one:
6-Chloro-2-nitro-9H-fluoren-9-one: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
6-Bromo-2-nitro-9H-fluoren-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
91693-19-5 |
|---|---|
Molekularformel |
C13H6BrNO3 |
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
6-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |
InChI-Schlüssel |
IVAVRQLQEMUOFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)




![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)




